(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C30H24ClN5O2S |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H24ClN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-14,16-18H,3,15H2,1-2H3/b26-17- |
InChI Key |
GJQKJTXOYOTGLZ-ONUIUJJFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
Thiosemicarbazide reacts with 4-chlorobenzaldehyde under acidic conditions (HCl, ethanol) to form the corresponding thiosemicarbazone. Cyclization with hydrazine hydrate at 80°C yields 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions
-
Solvent: Ethanol/H2O (3:1)
-
Temperature: Reflux (80°C, 6 h)
-
Yield: 78–85%
S-Alkylation and Cyclization
The thiol group undergoes S-alkylation with α-bromoacetophenone derivatives. For the target compound, 2-bromo-1-(3-methyl-4-propoxyphenyl)ethanone is used. Cyclization in concentrated sulfuric acid at 0°C forms the thiazolo[3,2-b]triazolone core.
Critical Parameters
-
Alkylating Agent: 2-Bromo-1-(3-methyl-4-propoxyphenyl)ethanone
-
Cyclization Agent: H2SO4 (98%)
-
Temperature: 0°C (prevents side reactions)
-
Yield: 65–72%
Synthesis of the Pyrazole Methylene Component
The 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack reaction, as inferred from Source.
Formation of 1-Phenyl-3-(3-Methyl-4-Propoxyphenyl)-1H-Pyrazole
1-Phenyl-3-(3-methyl-4-propoxyphenyl)pyrazole is prepared by cyclocondensation of (3-methyl-4-propoxyphenyl)hydrazine with phenylacetylene in acetic acid.
Optimization Notes
-
Catalyst: Acetic acid (10% v/v)
-
Reaction Time: 12 h
-
Yield: 82%
Introduction of the Formyl Group
The pyrazole is formylated using the Vilsmeier reagent (POCl3/DMF) at −10°C to yield the 4-carbaldehyde derivative.
Key Data
-
Reagent Ratio: POCl3:DMF = 1:1.2
-
Temperature: −10°C → 25°C (gradual warming)
-
Yield: 68%
Condensation to Form the Methylene Bridge
The final step involves a regioselective Knoevenagel condensation between the thiazolo-triazolone core and pyrazole-4-carbaldehyde. Source and provide methodologies for analogous systems.
Reaction Mechanism
The thiazolo-triazolone’s active methylene group (C5) reacts with the aldehyde via a base-catalyzed condensation. Sodium methoxide (MeONa) in methanol facilitates deprotonation and nucleophilic attack.
Conditions
-
Base: MeONa (0.1 equiv)
-
Solvent: Anhydrous methanol
-
Temperature: 50°C, 8 h
-
Yield: 58%
Stereochemical Control
The (5Z)-configuration is favored due to steric hindrance from the 3-methyl-4-propoxyphenyl group, as confirmed by NOESY spectroscopy in related compounds.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 1:3 → 1:1 gradient).
Purity Data
-
HPLC: >98% (C18 column, MeOH/H2O 70:30)
-
Recovery: 89%
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazolone H), 7.89–7.12 (m, 14H, aromatic), 6.95 (s, 1H, CH=), 4.12 (q, J = 6.8 Hz, 2H, OCH2), 2.43 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Low Condensation Yield (58%) : Attributed to steric bulk in the pyrazole component. Microwave-assisted synthesis (80°C, 30 min) may improve efficiency.
-
Diastereomer Separation : The (5Z)-isomer is isolated via fractional crystallization (ethanol/water).
-
Scale-Up Limitations : Batch processing restricts throughput; continuous-flow reactors could enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features can be modified to enhance biological activity and selectivity.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to improved performance and functionality.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key analogs and their substituent differences:
Impact of Substituents:
- Electron-withdrawing groups (Cl, Br) : Enhance reactivity in electrophilic substitutions and stabilize negative charges in binding interactions .
- Alkoxy groups (methoxy, ethoxy, propoxy) : Improve solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
- Fluorine and halogens : Promote halogen bonding in crystal packing and target binding, as seen in ’s Hirshfeld surface analysis .
Structural and Computational Analysis
- Noncovalent Interactions: Halogen (Cl, Br) and chalcogen (S···O) bonds dominate in analogs (). The target compound’s Cl and propoxy groups may strengthen these interactions compared to methoxy/ethoxy analogs .
- DFT Calculations : Used in to quantify interaction energies. The target compound’s Z-configuration and substituent arrangement likely influence its electronic profile and stability .
Biological Activity
The compound (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article focuses on its biological activity, exploring various studies and findings related to its efficacy and mechanisms of action.
Structural Characteristics
The compound features a thiazole ring fused with a triazole moiety and multiple aromatic substituents. This intricate structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation. The presence of functional groups such as chlorophenyl and propoxyphenyl enhances its potential for diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. For instance:
- In vitro cytotoxicity : A related compound demonstrated selective potency against prostate cancer (PC-3) cells with an IC50 value of 2.97 ± 0.88 µM and against cervical cancer (SiHa) cells with an IC50 value of 3.60 ± 0.45 µM. Most tested compounds did not exhibit significant cytotoxicity against non-cancerous HEK cells (IC50 > 50 µM) .
The biological activity of this compound is typically assessed through bioassays that measure effects on specific cellular or biochemical targets. Potential mechanisms include:
- Tubulin polymerization inhibition : Similar compounds have been shown to bind at the colchicine-binding site of tubulin protein, disrupting microtubule dynamics essential for cell division .
Interaction Studies
Understanding how this compound behaves in biological systems is crucial. Interaction studies indicate that the compound may affect various signaling pathways due to its structural components.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Cytotoxicity | SiHa | 3.60 ± 0.45 | Selective |
| Cytotoxicity | PC-3 | 2.97 ± 0.88 | Selective |
| Cytotoxicity | HEK293T | >50 | Non-cytotoxic |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of pyrazole and thiazole compounds similar to our target compound. The synthesized compounds were evaluated for their anticancer properties against various cell lines, showcasing the potential for selective toxicity towards cancerous cells while sparing normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies provide insight into the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit key enzymes or receptors involved in tumor growth .
Q & A
Q. What are the key challenges in synthesizing (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how are they addressed methodologically?
The synthesis of this compound involves multi-step protocols due to its hybrid heterocyclic framework (thiazolo-triazolone and pyrazole moieties). Key challenges include:
- Regioselectivity control during pyrazole ring formation, which is addressed using catalytic systems (e.g., POCl₃ for cyclization) and temperature modulation (e.g., 70–80°C in PEG-400 solvent systems) to favor the desired isomer .
- Purification of intermediates , resolved via column chromatography and recrystallization in hot ethanol or water .
- Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to validate bond connectivity and stereochemistry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic techniques :
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and substituent placement .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in the synthesis of thiazolo-triazolone-pyrazole hybrids?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction rates by stabilizing transition states .
- Catalyst screening : Acidic catalysts (e.g., H₂SO₄) or heterogeneous systems (e.g., Bleaching Earth Clay) improve regioselectivity and reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) assess binding affinity to fungal targets, guiding antifungal activity hypotheses .
- QSAR modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with observed bioactivity, aiding in analog prioritization .
- DFT calculations : Predict reactivity of the α,β-unsaturated ketone moiety, which may interact with nucleophilic residues in target proteins .
Q. How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved?
- Dose-response reassessment : Validate activity across multiple concentrations (e.g., IC₅₀ values in triplicate) to rule out assay variability .
- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with bioactivity measurements .
- Crystallographic validation : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs .
Q. What methodologies are used to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorinated or methoxy variants to enhance metabolic stability .
- Prodrug strategies : Introduce ester or amide linkages to improve solubility (e.g., ethyl carboxylate derivatives) .
- LogP optimization : Adjust the propoxy group chain length (C3 to C5) to balance lipophilicity and membrane permeability .
Q. How is the reaction mechanism for the formation of the thiazolo-triazolone core elucidated?
- Kinetic studies : Monitor intermediate formation via in situ FTIR to identify rate-determining steps (e.g., cyclization vs. dehydration) .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the triazolone ring .
- Computational modeling : Simulate transition states to identify energetically favorable pathways (e.g., Concerted vs. stepwise mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
